molecular formula C18H18N2O2 B5864336 2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide

2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B5864336
M. Wt: 294.3 g/mol
InChI Key: HACULOBAAFWKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that regulates cellular energy homeostasis. A-769662 has been shown to have potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.

Mechanism of Action

2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme. This leads to an allosteric activation of the enzyme, which results in the phosphorylation of downstream targets involved in energy metabolism. AMPK activation by this compound has been shown to increase glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In skeletal muscle cells, this compound increases glucose uptake and insulin sensitivity by activating AMPK. In cancer cells, this compound inhibits cell growth and induces apoptosis by activating AMPK. In neurodegenerative disorders, this compound protects against neuronal damage and improves cognitive function by activating AMPK.

Advantages and Limitations for Lab Experiments

2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has a well-defined mechanism of action and has been extensively studied in various cell types and animal models. However, this compound also has limitations. It is not a specific activator of AMPK and can also activate other kinases. It can also have off-target effects that may complicate data interpretation.

Future Directions

There are several future directions for the study of 2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide. One direction is to develop more specific activators of AMPK that do not have off-target effects. Another direction is to study the effects of this compound in combination with other drugs for the treatment of various diseases. Additionally, the potential use of this compound as a tool for studying the role of AMPK in various cellular processes should be explored.

Synthesis Methods

The synthesis of 2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide involves several steps, including the reaction of 4-cyanophenol with 2-ethyl-6-methylphenylacetyl chloride to form this compound. The reaction is carried out in the presence of a base and a solvent such as dichloromethane or toluene. The product is then purified by column chromatography.

Scientific Research Applications

2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-15-6-4-5-13(2)18(15)20-17(21)12-22-16-9-7-14(11-19)8-10-16/h4-10H,3,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACULOBAAFWKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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